molecular formula C6H3BrIN3 B3238553 8-Bromo-6-iodo-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1415314-10-1

8-Bromo-6-iodo-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B3238553
CAS No.: 1415314-10-1
M. Wt: 323.92 g/mol
InChI Key: FAWMXEOGYKYIPK-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Organic Synthesis and Material Science

Nitrogen-containing heterocycles are cyclic organic compounds that contain at least one nitrogen atom in the ring structure. They represent a cornerstone of organic chemistry, with their structural motifs present in a vast array of natural products, pharmaceuticals, agrochemicals, and functional materials. rsc.orgnih.gov An analysis of FDA-approved drugs reveals that approximately 59% of small-molecule drugs feature a nitrogen-containing heterocycle. msesupplies.com Their prevalence stems from the unique chemical properties imparted by the nitrogen atom, which can participate in hydrogen bonding, act as a Lewis base, and influence the electronic characteristics of the molecule. nih.gov

In organic synthesis, these compounds are invaluable as versatile intermediates and building blocks for constructing more complex molecular architectures. rsc.org In material science, nitrogen heterocycles are integral to the design of polymers, dyes, corrosion inhibitors, and organic semiconductors. msesupplies.com For instance, their ability to coordinate with metals is exploited in the formation of functional polymers, while their thermal stability is advantageous in creating energetic materials.

Overview ofsigmaaldrich.comopenmedicinalchemistryjournal.comorganic-chemistry.orgTriazolo[1,5-a]pyridine Scaffold Chemistry and Derivatives

The sigmaaldrich.comorganic-chemistry.orgtriazolo[1,5-a]pyridine scaffold is a fused bicyclic heterocyclic system that is isoelectronic with purine (B94841), a fundamental component of nucleic acids. nih.govresearchgate.net This structural similarity has made its derivatives attractive candidates in medicinal chemistry for developing molecules that can interact with biological targets typically addressed by purine analogs. nih.gov First reported in 1909, this scaffold is found in some natural products, such as essramycin, but the majority of biologically active derivatives are synthetic. nih.gov

The synthesis of the sigmaaldrich.comorganic-chemistry.orgtriazolo[1,5-a]pyridine core can be achieved through various methods, including the cyclization of N-(pyrid-2-yl)formamidoximes, copper-catalyzed oxidative coupling reactions, and PIFA-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides. organic-chemistry.org This versatility in synthesis allows for the introduction of a wide range of substituents onto the bicyclic core, leading to a diverse library of derivatives. organic-chemistry.org These derivatives have been investigated for a multitude of applications, including their use as potential anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netchemimpex.comnih.gov Furthermore, they have found applications in material science as components of organic light-emitting diodes (OLEDs). researchgate.net

Rationale for Research on Polyhalogenatedsigmaaldrich.comopenmedicinalchemistryjournal.comorganic-chemistry.orgTriazolo[1,5-a]pyridine Derivatives as Versatile Building Blocks

Polyhalogenated organic compounds, those bearing multiple halogen atoms, are of significant interest in synthetic chemistry. The presence of halogens, such as bromine and iodine, on the sigmaaldrich.comorganic-chemistry.orgtriazolo[1,5-a]pyridine scaffold provides reactive handles for further chemical modification. Specifically, the carbon-halogen bonds can be readily activated for participation in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions), which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The differential reactivity of various halogens (e.g., iodine being more reactive than bromine) in compounds like 8-Bromo-6-iodo- sigmaaldrich.comorganic-chemistry.orgtriazolo[1,5-a]pyridine allows for selective, stepwise functionalization. This chemo-selectivity enables the controlled and precise construction of complex, highly substituted sigmaaldrich.comorganic-chemistry.orgtriazolo[1,5-a]pyridine derivatives that would be difficult to access through other synthetic routes. Consequently, polyhalogenated derivatives serve as highly versatile building blocks, providing a strategic platform for the synthesis of novel compounds for drug discovery and materials science research. chemimpex.com

Chemical Compound Information

The table below provides key identifiers for the primary compound discussed in this article.

PropertyValue
Compound Name 8-Bromo-6-iodo- sigmaaldrich.comorganic-chemistry.orgtriazolo[1,5-a]pyridine
CAS Number 1415314-10-1 sigmaaldrich.combldpharm.com
IUPAC Name 8-bromo-6-iodo- sigmaaldrich.comorganic-chemistry.orgtriazolo[1,5-a]pyridine sigmaaldrich.com
InChI Key FAWMXEOGYKYIPK-UHFFFAOYSA-N sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-6-iodo-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrIN3/c7-5-1-4(8)2-11-6(5)9-3-10-11/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWMXEOGYKYIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=NN2C=C1I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Strategies of 8 Bromo 6 Iodo 1 2 3 Triazolo 1,5 a Pyridine

Transition-Metal-Catalyzed Cross-Coupling Reactions at Halogenated Sites

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In dihalogenated substrates like 8-Bromo-6-iodo- nih.govresearchgate.nettandfonline.comtriazolo[1,5-a]pyridine, the regioselectivity of these reactions is primarily governed by the relative reactivity of the C-X bonds toward the oxidative addition step in the catalytic cycle. For palladium-catalyzed reactions, the reactivity trend is well-established: C–I > C–Br > C–Cl. nih.govnsf.gov Consequently, selective functionalization at the more reactive C6-Iodo position is anticipated under controlled conditions, leaving the C8-Bromo position intact for subsequent transformations.

Suzuki–Miyaura Coupling with Organoboronic Acids

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)–C(sp²) bonds. nih.govclockss.org It is expected that 8-Bromo-6-iodo- nih.govresearchgate.nettandfonline.comtriazolo[1,5-a]pyridine would react selectively at the C6-Iodo position with a variety of aryl- and heteroarylboronic acids. This selectivity allows for the synthesis of 6-aryl/heteroaryl-8-bromo- nih.govresearchgate.nettandfonline.comtriazolo[1,5-a]pyridine derivatives. A subsequent coupling at the C8-bromo position could then be achieved, potentially under more forcing reaction conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems), to access 6,8-disubstituted products. nih.gov

Table 1: Predicted Products from Regioselective Suzuki-Miyaura Coupling at the C6-Iodo Position This table presents illustrative examples of expected products based on established reactivity principles.

Entry Organoboronic Acid Predicted Product
1 Phenylboronic acid 8-Bromo-6-phenyl- nih.govresearchgate.nettandfonline.comtriazolo[1,5-a]pyridine
2 4-Methoxyphenylboronic acid 8-Bromo-6-(4-methoxyphenyl)- nih.govresearchgate.nettandfonline.comtriazolo[1,5-a]pyridine
3 Pyridin-3-ylboronic acid 8-Bromo-6-(pyridin-3-yl)- nih.govresearchgate.nettandfonline.comtriazolo[1,5-a]pyridine

Sonogashira Coupling with Terminal Alkynes

The Sonogashira reaction facilitates the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. jk-sci.comwikipedia.org Consistent with the established reactivity hierarchy, the C6-Iodo bond of 8-Bromo-6-iodo- nih.govresearchgate.nettandfonline.comtriazolo[1,5-a]pyridine is the preferred site for the initial coupling. This selective reaction would yield 6-alkynyl-8-bromo- nih.govresearchgate.nettandfonline.comtriazolo[1,5-a]pyridine intermediates, which are valuable precursors for further synthetic elaborations.

Table 2: Predicted Products from Regioselective Sonogashira Coupling at the C6-Iodo Position This table presents illustrative examples of expected products based on established reactivity principles.

Entry Terminal Alkyne Predicted Product
1 Phenylacetylene 8-Bromo-6-(phenylethynyl)- nih.govresearchgate.nettandfonline.comtriazolo[1,5-a]pyridine
2 Ethynyltrimethylsilane 8-Bromo-6-((trimethylsilyl)ethynyl)- nih.govresearchgate.nettandfonline.comtriazolo[1,5-a]pyridine
3 Propargyl alcohol 3-(8-Bromo- nih.govresearchgate.nettandfonline.comtriazolo[1,5-a]pyridin-6-yl)prop-2-yn-1-ol

Buchwald–Hartwig Amination for C–N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C–N bonds from aryl halides and amines. jk-sci.comacsgcipr.org This reaction is fundamental in medicinal chemistry for the synthesis of arylamines. Applying this methodology to 8-Bromo-6-iodo- nih.govresearchgate.nettandfonline.comtriazolo[1,5-a]pyridine, selective amination at the C6-Iodo position is the anticipated outcome under standard conditions. A wide range of primary and secondary amines can be used as coupling partners, allowing for the introduction of diverse functionalities.

Table 3: Predicted Products from Regioselective Buchwald-Hartwig Amination at the C6-Iodo Position This table presents illustrative examples of expected products based on established reactivity principles.

Entry Amine Predicted Product
1 Morpholine 4-(8-Bromo- nih.govresearchgate.nettandfonline.comtriazolo[1,5-a]pyridin-6-yl)morpholine
2 Aniline 8-Bromo-N-phenyl- nih.govresearchgate.nettandfonline.comtriazolo[1,5-a]pyridin-6-amine
3 Benzylamine N-(8-Bromo- nih.govresearchgate.nettandfonline.comtriazolo[1,5-a]pyridin-6-yl)-1-phenylmethanamine

Negishi and Stille Coupling Reactions

The Negishi and Stille reactions provide additional powerful methods for C-C bond formation. The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity, allowing reactions to proceed under mild conditions. wikipedia.orgorganic-chemistry.org The Stille coupling employs organostannane reagents, which are notable for their tolerance of a wide variety of functional groups. nrochemistry.commychemblog.com For both reactions, the greater lability of the C-I bond compared to the C-Br bond dictates that selective coupling will occur at the C6 position of 8-Bromo-6-iodo- nih.govresearchgate.nettandfonline.comtriazolo[1,5-a]pyridine. This allows for the introduction of various alkyl, alkenyl, and aryl groups, further demonstrating the synthetic utility of this scaffold.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Triazolopyridines

The nih.govresearchgate.nettandfonline.comtriazolo[1,5-a]pyridine ring system is inherently electron-deficient due to the presence of electronegative nitrogen atoms. This electronic characteristic makes the pyridine (B92270) ring susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with good leaving groups like halogens. youtube.comyoutube.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-poor carbon, forming a negatively charged Meisenheimer complex intermediate, which is stabilized by the electron-withdrawing nature of the heterocyclic core. cetjournal.itorganic-chemistry.org Aromaticity is restored upon expulsion of the halide leaving group.

For 8-Bromo-6-iodo- nih.govresearchgate.nettandfonline.comtriazolo[1,5-a]pyridine, both the C6 and C8 positions are activated towards nucleophilic attack. The relative reactivity would depend on a balance of factors, including the stability of the Meisenheimer complex formed upon attack at each position and the leaving group ability of iodide versus bromide. While iodide is generally a better leaving group than bromide in many contexts, the rate-determining step in SNAr is typically the initial nucleophilic attack. rsc.org Without specific experimental data, predicting the precise regioselectivity between the C6 and C8 positions is challenging, and a mixture of products could potentially be formed.

Electrophilic Aromatic Substitution Reactions on the Triazolopyridine Nucleus

Electrophilic aromatic substitution (EAS) is a hallmark reaction of electron-rich aromatic systems. Conversely, the nih.govresearchgate.nettandfonline.comtriazolo[1,5-a]pyridine nucleus is electron-deficient. The pyridine nitrogen and the fused triazole ring both exert a strong deactivating, electron-withdrawing effect on the pyridine ring, making it highly resistant to attack by electrophiles under standard EAS conditions (e.g., nitration, halogenation, Friedel-Crafts reactions). rsc.orgyoutube.com These reactions typically require harsh conditions and often result in low yields. If substitution were to occur, it would be directed to the position least deactivated by the nitrogen atoms, which is generally the C7 position. However, compared to the facile and selective derivatization possible at the halogenated C6 and C8 positions via cross-coupling reactions, EAS is not considered a practical or efficient strategy for the functionalization of this particular scaffold.

Functional Group Interconversions Involving Halogen Substituents

The primary strategy for the derivatization of 8-Bromo-6-iodo- mdpi.comchemimpex.comsigmaaldrich.comtriazolo[1,5-a]pyridine hinges on the differential reactivity of its halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond under these conditions, enabling highly selective transformations at the C-6 position while leaving the C-8 bromine atom intact for subsequent reactions.

This chemoselectivity is prominently demonstrated in Sonogashira and Suzuki-Miyaura coupling reactions. For instance, the selective Sonogashira coupling of 8-Bromo-6-iodo- mdpi.comchemimpex.comsigmaaldrich.comtriazolo[1,5-a]pyridine with terminal alkynes can be achieved at the C-6 position. This reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst. The resulting 8-bromo-6-alkynyl- mdpi.comchemimpex.comsigmaaldrich.comtriazolo[1,5-a]pyridine intermediate retains the bromine atom at the C-8 position, which can then be subjected to a subsequent Suzuki-Miyaura coupling with various boronic acids or esters. This two-step, one-pot approach allows for the efficient and modular synthesis of a diverse range of disubstituted mdpi.comchemimpex.comsigmaaldrich.comtriazolo[1,5-a]pyridine derivatives.

Below is a table summarizing the selective functionalization of 8-Bromo-6-iodo- mdpi.comchemimpex.comsigmaaldrich.comtriazolo[1,5-a]pyridine as documented in patent literature.

EntryReactant 1Reactant 2Coupling ReactionPositionCatalyst SystemProductYield (%)
18-Bromo-6-iodo- mdpi.comchemimpex.comsigmaaldrich.comtriazolo[1,5-a]pyridine4-ethynyl-2-fluorobenzonitrileSonogashiraC-6Pd(PPh₃)₂Cl₂, CuI8-bromo-6-((4-cyano-3-fluorophenyl)ethynyl)- mdpi.comchemimpex.comsigmaaldrich.comtriazolo[1,5-a]pyridine75
28-bromo-6-((4-cyano-3-fluorophenyl)ethynyl)- mdpi.comchemimpex.comsigmaaldrich.comtriazolo[1,5-a]pyridine4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrileSuzuki-MiyauraC-8Pd(dppf)Cl₂6-((4-cyano-3-fluorophenyl)ethynyl)-8-(4-cyanophenyl)- mdpi.comchemimpex.comsigmaaldrich.comtriazolo[1,5-a]pyridine60

This sequential approach highlights the utility of the dihalogenated scaffold in constructing molecules with distinct aryl and alkynyl substituents at specific positions.

Late-Stage Functionalization Approaches for Complex Derivative Synthesis

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the introduction of functional groups into a complex molecule at a late step in the synthetic sequence. This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. The 8-Bromo-6-iodo- mdpi.comchemimpex.comsigmaaldrich.comtriazolo[1,5-a]pyridine core is well-suited for LSF, as the orthogonal reactivity of the two halogen atoms can be exploited to introduce diverse functionalities onto a pre-existing molecular framework.

The sequential Sonogashira-Suzuki coupling strategy described previously can be viewed as a form of LSF. Once a core structure containing the 8-bromo- mdpi.comchemimpex.comsigmaaldrich.comtriazolo[1,5-a]pyridine moiety is assembled, the C-8 bromine atom serves as a handle for introducing a wide array of aryl or heteroaryl groups. This is particularly advantageous when exploring the SAR of a lead compound, as it allows for the systematic modification of a specific region of the molecule to optimize its pharmacological properties.

The following table illustrates the application of this LSF approach to generate a series of complex derivatives from a common intermediate.

IntermediateBoronic Acid/EsterCoupling ReactionPositionCatalyst SystemProduct
8-bromo-6-((4-cyano-3-fluorophenyl)ethynyl)- mdpi.comchemimpex.comsigmaaldrich.comtriazolo[1,5-a]pyridine(4-cyanophenyl)boronic acidSuzuki-MiyauraC-8Pd(dppf)Cl₂6-((4-cyano-3-fluorophenyl)ethynyl)-8-(4-cyanophenyl)- mdpi.comchemimpex.comsigmaaldrich.comtriazolo[1,5-a]pyridine
8-bromo-6-((4-cyano-3-fluorophenyl)ethynyl)- mdpi.comchemimpex.comsigmaaldrich.comtriazolo[1,5-a]pyridine(3-cyanophenyl)boronic acidSuzuki-MiyauraC-8Pd(dppf)Cl₂6-((4-cyano-3-fluorophenyl)ethynyl)-8-(3-cyanophenyl)- mdpi.comchemimpex.comsigmaaldrich.comtriazolo[1,5-a]pyridine
8-bromo-6-((4-cyano-3-fluorophenyl)ethynyl)- mdpi.comchemimpex.comsigmaaldrich.comtriazolo[1,5-a]pyridine(6-cyanopyridin-3-yl)boronic acidSuzuki-MiyauraC-8Pd(dppf)Cl₂6-((4-cyano-3-fluorophenyl)ethynyl)-8-(6-cyanopyridin-3-yl)- mdpi.comchemimpex.comsigmaaldrich.comtriazolo[1,5-a]pyridine
8-bromo-6-((4-cyano-3-fluorophenyl)ethynyl)- mdpi.comchemimpex.comsigmaaldrich.comtriazolo[1,5-a]pyridine(5-cyanopyridin-2-yl)boronic acidSuzuki-MiyauraC-8Pd(dppf)Cl₂6-((4-cyano-3-fluorophenyl)ethynyl)-8-(5-cyanopyridin-2-yl)- mdpi.comchemimpex.comsigmaaldrich.comtriazolo[1,5-a]pyridine

This modular approach, enabled by the distinct reactivity of the halogen substituents on the mdpi.comchemimpex.comsigmaaldrich.comtriazolo[1,5-a]pyridine core, underscores its value in the efficient exploration of chemical space for the discovery of novel therapeutic agents.

Advanced Spectroscopic and Structural Characterization Techniques for 8 Bromo 6 Iodo 1 2 3 Triazolo 1,5 a Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule such as 8-Bromo-6-iodo- sigmaaldrich.combldpharm.combldpharm.comtriazolo[1,5-a]pyridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is crucial for unambiguous assignment of its proton and carbon signals.

¹H NMR, ¹³C NMR, and 2D NMR Correlative Studies for Heteroaromatic Systems

The structure of 8-Bromo-6-iodo- sigmaaldrich.combldpharm.combldpharm.comtriazolo[1,5-a]pyridine features three distinct protons on the fused heterocyclic ring system. The ¹H NMR spectrum is expected to show three signals in the aromatic region, each corresponding to the protons at the C2, C5, and C7 positions. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen atoms in the triazole ring and the halogen substituents. The iodine at the C6 position and the bromine at the C8 position will deshield adjacent protons.

The ¹³C NMR spectrum provides information on all six carbon atoms in the heterocyclic core. The carbons directly bonded to the electronegative halogens (C6 and C8) and the nitrogens of the triazole bridgehead are expected to show distinct chemical shifts.

While specific experimental data for 8-Bromo-6-iodo- sigmaaldrich.combldpharm.combldpharm.comtriazolo[1,5-a]pyridine is not widely published, a predictive analysis based on known data for analogous 6-chloro-8-bromo- sigmaaldrich.combldpharm.combldpharm.comtriazolo[1,5-a]pyridine and general principles of NMR spectroscopy allows for the estimation of chemical shifts. chemicalbook.com The substitution of chlorine with iodine is expected to cause a slight upfield shift for the C6 carbon and minor changes for the adjacent proton signals.

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are vital for confirming assignments. An HSQC experiment correlates each proton signal with the carbon to which it is directly attached. An HMBC experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is essential for piecing together the molecular framework and confirming the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 8-Bromo-6-iodo- sigmaaldrich.combldpharm.combldpharm.comtriazolo[1,5-a]pyridine

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
C2~8.4~152H2 → C3a, C8a
C5~8.9~140H5 → C7, C3a
C6-~95-
C7~7.8~118H7 → C5, C8a
C8-~110-
C3a-~145-
C8a-~142-

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 8-Bromo-6-iodo- sigmaaldrich.combldpharm.combldpharm.comtriazolo[1,5-a]pyridine, with a molecular formula of C₆H₃BrIN₃, HRMS provides the necessary precision to confirm this composition. sigmaaldrich.combldpharm.com

The theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹²⁷I, ¹⁴N). The presence of bromine, with its two major isotopes ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), results in a characteristic isotopic pattern in the mass spectrum. The molecular ion peak [M]⁺ will be accompanied by an [M+2]⁺ peak of nearly equal intensity, which is a definitive signature for a monobrominated compound. Iodine is monoisotopic (¹²⁷I), simplifying the pattern.

HRMS analysis, often coupled with techniques like electrospray ionization (ESI), would be expected to show a protonated molecule [M+H]⁺. The high resolution of the instrument allows the measured m/z value to be distinguished from other potential formulas with the same nominal mass.

Table 2: Theoretical HRMS Data for 8-Bromo-6-iodo- sigmaaldrich.combldpharm.combldpharm.comtriazolo[1,5-a]pyridine

Ion SpeciesMolecular FormulaCalculated Exact Mass (m/z)
[M(⁷⁹Br)]⁺C₆H₃⁷⁹BrIN₃322.8450
[M(⁸¹Br)]⁺C₆H₃⁸¹BrIN₃324.8430
[M(⁷⁹Br)+H]⁺C₆H₄⁷⁹BrIN₃323.8528
[M(⁸¹Br)+H]⁺C₆H₄⁸¹BrIN₃325.8508

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Key expected vibrational modes include:

Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.

C=N and C=C ring stretching: These vibrations from the fused triazolopyridine ring system are expected in the 1400-1650 cm⁻¹ range.

C-H in-plane and out-of-plane bending: These appear in the 1000-1300 cm⁻¹ and 700-900 cm⁻¹ regions, respectively.

Carbon-Halogen stretching: The C-I and C-Br stretching vibrations are found in the far-infrared region, typically below 600 cm⁻¹. The C-I stretch is expected at a lower wavenumber than the C-Br stretch due to the larger mass of the iodine atom.

While IR spectroscopy depends on a change in the dipole moment during a vibration, Raman spectroscopy relies on a change in polarizability. Therefore, some vibrations may be strong in one technique and weak or silent in the other, making their combined use highly effective for a complete vibrational analysis.

Table 3: Predicted Key Vibrational Frequencies for 8-Bromo-6-iodo- sigmaaldrich.combldpharm.combldpharm.comtriazolo[1,5-a]pyridine

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Technique (IR/Raman)
Aromatic C-H Stretch3000 - 3100IR, Raman
C=N/C=C Ring Stretch1400 - 1650IR, Raman (strong)
C-H Bending700 - 1300IR
C-Br Stretch500 - 600IR, Raman
C-I Stretch480 - 550IR, Raman

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of 8-Bromo-6-iodo- sigmaaldrich.combldpharm.combldpharm.comtriazolo[1,5-a]pyridine can be grown, this technique would provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of all interatomic distances and angles, confirming the connectivity and geometry of the fused ring system.

Planarity: Confirmation of the aromaticity and planarity of the sigmaaldrich.combldpharm.combldpharm.comtriazolo[1,5-a]pyridine core.

Intermolecular interactions: Revealing how the molecules pack in the crystal lattice. Of particular interest would be the potential for halogen bonding (e.g., I···N, Br···N, or I···Br interactions), which can significantly influence the solid-state properties of the material.

Absolute configuration: For chiral molecules, it can determine the absolute stereochemistry, though the target compound is achiral.

The crystallographic data would be deposited in a public database, such as the Cambridge Crystallographic Data Centre (CCDC), providing a permanent and unambiguous record of its solid-state structure.

Advanced Chromatographic Purity Assessment in Research (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of chemical compounds in research and pharmaceutical settings. nih.gov For a non-volatile compound like 8-Bromo-6-iodo- sigmaaldrich.combldpharm.combldpharm.comtriazolo[1,5-a]pyridine, a reversed-phase HPLC (RP-HPLC) method would be the standard approach for purity determination.

A typical RP-HPLC setup would involve:

Stationary Phase: A nonpolar column, most commonly a C18 (octadecylsilyl) silica (B1680970) gel.

Mobile Phase: A polar solvent mixture, such as a gradient of water and acetonitrile (B52724) or methanol, often with a small amount of an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

Detection: A UV detector set to a wavelength where the heteroaromatic system has strong absorbance (typically around 254 nm or determined by a UV scan).

In an HPLC analysis of a pure sample, the chromatogram would ideally show a single, sharp, and symmetrical peak at a specific retention time. The presence of additional peaks would indicate impurities. The area of the main peak relative to the total area of all peaks is used to calculate the purity of the sample, often expressed as a percentage. For research-grade compounds, purities of >95% are commonly required. sigmaaldrich.com

Theoretical and Computational Investigations of 8 Bromo 6 Iodo 1 2 3 Triazolo 1,5 a Pyridine

Density Functional Theory (DFT) Studies of Electronic Structure and Geometry

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and geometry of molecular systems. For 8-Bromo-6-iodo- nih.govmdpi.comtriazolo[1,5-a]pyridine, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set like 6-311++G(d,p), would be utilized to determine its optimized molecular geometry. These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.

The electronic properties of the title compound, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also elucidated through DFT. The HOMO-LUMO energy gap is a key parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity. For similar heterocyclic systems, the HOMO and LUMO are often characterized by π-electron density distributed across the aromatic rings.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT studies. These maps illustrate the charge distribution within the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This information is instrumental in predicting the sites of chemical reactions.

Quantum Chemical Calculations of Reactivity Descriptors

Quantum chemical calculations provide a range of descriptors that quantify the reactivity of a molecule. These descriptors are derived from the electronic structure data obtained from DFT or other quantum chemical methods. For 8-Bromo-6-iodo- nih.govmdpi.comtriazolo[1,5-a]pyridine, these descriptors would offer a quantitative measure of its chemical behavior.

Key reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to deformation or change in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A global reactivity index that measures the stabilization in energy when the system acquires an additional electronic charge.

These parameters are calculated using the energies of the HOMO and LUMO. The analysis of these descriptors helps in predicting the reactivity and potential reaction pathways of the molecule.

Table 1: Calculated Reactivity Descriptors for a Representative Triazolopyridine System

DescriptorValue
HOMO Energy (eV)-6.5
LUMO Energy (eV)-1.8
Energy Gap (eV)4.7
Chemical Hardness (η)2.35
Chemical Softness (S)0.426
Electronegativity (χ)4.15
Chemical Potential (μ)-4.15
Electrophilicity Index (ω)3.67

Conformational Analysis and Tautomerism Studies of Triazolopyridine Systems

The nih.govmdpi.comtriazolo[1,5-a]pyridine scaffold can, in principle, exhibit tautomerism, although the fused ring system of the title compound limits the possibilities compared to simpler triazoles. Computational studies would involve calculating the relative energies of different possible tautomers to determine the most stable form in the gas phase and in different solvents.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a valuable tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. For 8-Bromo-6-iodo- nih.govmdpi.comtriazolo[1,5-a]pyridine, this could involve studying its behavior in various chemical transformations, such as nucleophilic aromatic substitution or cross-coupling reactions.

By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing insights into the feasibility and kinetics of a proposed mechanism. For instance, the sites of substitution on the pyridine (B92270) or triazole ring can be predicted by analyzing the activation barriers for different pathways.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties of molecules. For 8-Bromo-6-iodo- nih.govmdpi.comtriazolo[1,5-a]pyridine, these predictions can aid in the interpretation of experimental spectra.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated and compared with experimental IR spectra to aid in the assignment of vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be computed and correlated with experimental data to confirm the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions, providing information about the absorption wavelengths and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum.

Table 2: Predicted Spectroscopic Data for a Representative Triazolopyridine System

Spectroscopic TechniquePredicted Data
Key IR Frequencies (cm⁻¹)3100-3000 (C-H stretch), 1600-1450 (C=C and C=N stretch)
¹H NMR Chemical Shifts (ppm)7.0-9.0
¹³C NMR Chemical Shifts (ppm)110-160
UV-Vis λmax (nm)~250, ~300

Research Applications of 8 Bromo 6 Iodo 1 2 3 Triazolo 1,5 a Pyridine As a Synthetic Building Block

Scaffold for Novel Organic Synthesis in Heterocyclic Chemistry

The unique structural arrangement of 8-Bromo-6-iodo- ijrpr.comnih.govresearchgate.nettriazolo[1,5-a]pyridine, with two different halogen atoms at positions amenable to a variety of coupling reactions, makes it a valuable scaffold for the synthesis of novel heterocyclic compounds. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for stepwise and selective functionalization. This enables the introduction of diverse substituents and the construction of more elaborate fused ring systems.

Chemists can leverage modern synthetic methods, such as metal-catalyzed cross-coupling reactions, to build molecular complexity. ijrpr.com For instance, the iodo group can be selectively targeted in reactions like Suzuki or Sonogashira couplings, leaving the bromo group intact for subsequent transformations. This sequential approach is a cornerstone of efficient and controlled organic synthesis, allowing for the creation of a wide array of derivatives from a single, readily available starting material. The ijrpr.comnih.govresearchgate.nettriazolo[1,5-a]pyridine core itself is a privileged scaffold in medicinal chemistry, and the ability to precisely decorate it with different functional groups is key to exploring new chemical space.

Precursor in Medicinal Chemistry Research Programs

The primary and most extensively documented application of 8-Bromo-6-iodo- ijrpr.comnih.govresearchgate.nettriazolo[1,5-a]pyridine is as a crucial precursor in medicinal chemistry research programs. Its di-halogenated nature is particularly suited for the synthesis of targeted libraries of compounds for biological screening.

Design and Synthesis of Triazolopyridine-Based Libraries for Research

This compound has been identified as a key intermediate in the synthesis of potent inhibitors of various protein kinases, which are important targets in oncology and other therapeutic areas. Research has demonstrated its utility in the preparation of substituted ijrpr.comnih.govresearchgate.nettriazolo[1,5-a]pyridines that serve as the core structure for these inhibitors. The synthesis strategy often involves a sequential cross-coupling approach, where different groups are introduced at the 6- and 8-positions to generate a library of analogues. This systematic variation is fundamental to exploring the chemical space around a particular pharmacophore and identifying compounds with optimal biological activity.

Structure-Activity Relationship (SAR) Studies on Modified Triazolopyridine Scaffolds

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds in drug discovery. 8-Bromo-6-iodo- ijrpr.comnih.govresearchgate.nettriazolo[1,5-a]pyridine is an ideal starting material for such studies. By systematically replacing the iodine and bromine atoms with a wide variety of other chemical moieties, researchers can probe the specific interactions between the compound and its biological target.

For example, SAR studies on a series of triazolopyridine-based kinase inhibitors have shown how modifications at the 6- and 8-positions influence potency and selectivity. The ability to independently vary the substituents at these positions allows for a granular understanding of how size, electronics, and hydrogen-bonding potential affect the compound's activity.

Below is an interactive table summarizing the utility of this building block in SAR studies:

PositionHalogenPotential ModificationsPurpose in SAR Studies
6IodoAryl, heteroaryl, alkyl groups via Suzuki, Stille, or Negishi coupling.To explore the binding pocket and optimize van der Waals and pi-stacking interactions.
8BromoAmines, amides, ethers via Buchwald-Hartwig, Ullmann, or other coupling reactions.To modulate solubility, introduce hydrogen bond donors/acceptors, and fine-tune electronic properties.

This systematic approach allows medicinal chemists to build a detailed map of the target's binding site, guiding the design of more effective and selective therapeutic agents.

Advanced Materials Research and Functional Molecule Development

While the primary application of 8-Bromo-6-iodo- ijrpr.comnih.govresearchgate.nettriazolo[1,5-a]pyridine has been in medicinal chemistry, the inherent properties of the triazolopyridine core suggest potential, though less explored, applications in materials science.

Precursors for Organic Semiconductors and Functional Polymers

The electron-deficient nature of the ijrpr.comnih.govresearchgate.nettriazolo[1,5-a]pyridine ring system makes it an interesting candidate for incorporation into organic electronic materials. In principle, the di-halogenated starting material could be used in polymerization reactions (e.g., Suzuki or Stille polycondensation) to create conjugated polymers. Such polymers, featuring alternating electron-rich and electron-deficient units, are the foundation of organic semiconductors used in applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). However, specific examples of 8-Bromo-6-iodo- ijrpr.comnih.govresearchgate.nettriazolo[1,5-a]pyridine being used for this purpose are not yet widely reported in the literature.

Development of Fluorescent Probes and Sensors Based on Triazolopyridines

Fused heterocyclic systems like triazolopyridines can exhibit interesting photophysical properties, including fluorescence. By attaching different chromophores or recognition elements to the core scaffold via the halogenated positions, it is theoretically possible to design fluorescent probes and sensors. For example, a substituent that changes its electronic properties upon binding to a specific ion or molecule could modulate the fluorescence of the triazolopyridine core, providing a detectable signal. As with organic semiconductors, the specific application of 8-Bromo-6-iodo- ijrpr.comnih.govresearchgate.nettriazolo[1,5-a]pyridine in the development of fluorescent probes is a promising but currently underexplored area of research.

Catalysis and Ligand Design Studies Utilizing Triazolopyridine Moieties

The Current time information in Pasuruan, ID.ysu.amrsc.orgtriazolo[1,5-a]pyridine core, due to the arrangement of its nitrogen atoms, is an important scaffold in the field of coordination chemistry and catalysis. The lone pairs of electrons on the nitrogen atoms allow this moiety to act as a bi- or tri-dentate chelating ligand, capable of coordinating with various metal ions to form stable complexes. researchgate.netnih.gov These coordination properties are fundamental to its application in ligand design for both homogeneous catalysis and medicinal chemistry.

Researchers have investigated triazolopyridine derivatives as ligands for iron(II), cobalt(II), nickel(II), and copper(II) complexes, leading to the formation of diverse structural motifs. rsc.orgresearchgate.net Such metal complexes have shown potential for use as catalysts, fluorescence sensors, and chemisensors. nih.gov For instance, a novel abnormal N-heterocyclic carbene (aNHC) ligand based on a triazolopyridinylidene structure has been synthesized. Its palladium complex demonstrated high electron-donating ability and proved to be an effective catalyst for cross-coupling reactions, activating traditionally resilient C-Cl and C-NO2 bonds. researchgate.net This highlights the potential for designing sophisticated catalysts by modifying the triazolopyridine backbone.

In the context of medicinal chemistry, the triazolopyridine scaffold is recognized as a key component in the design of enzyme inhibitors. researchgate.net Its ability to chelate metals is relevant for targeting metalloenzymes. Furthermore, the scaffold serves as a bioisostere for naturally occurring purines, allowing it to interact with biological targets such as kinases and phosphodiesterases. nih.govnih.gov For example, derivatives of the triazolopyridine scaffold have been developed as potent inhibitors for Janus kinases (JAK) and Tyrosyl-DNA phosphodiesterase 2 (TDP2), which are important targets in cancer therapy. nih.govtandfonline.com The strategic placement of substituents on the triazolopyridine ring system is crucial for tuning the binding affinity and selectivity for a specific biological target.

Contributions to Fundamental Heterocyclic Chemistry through Derivatization

The compound 8-bromo-6-iodo- Current time information in Pasuruan, ID.ysu.amrsc.orgtriazolo[1,5-a]pyridine is a particularly powerful tool in fundamental heterocyclic chemistry due to the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Br bond. This reactivity difference enables chemists to perform selective and sequential functionalization at the C6 and C8 positions, providing a controlled and stepwise approach to building complex molecular architectures. nih.govresearchgate.net

This strategy of sequential cross-coupling is a cornerstone of modern organic synthesis. The initial, more reactive site (C6-Iodo) can be subjected to a variety of palladium-catalyzed reactions such as Suzuki, Sonogashira, Heck, or Buchwald-Hartwig amination, while the C8-Bromo position remains intact. Following the first transformation, the bromine atom can then be targeted in a second, distinct cross-coupling reaction under potentially more forcing conditions. This one-pot or sequential approach allows for the introduction of two different substituents onto the heterocyclic core with high regioselectivity, a task that would be challenging using other synthetic methods. nih.gov

The ability to precisely install different functional groups—such as aryl, heteroaryl, alkynyl, or amino moieties—at specific locations on the triazolopyridine scaffold is of immense value. It allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs and the fine-tuning of photophysical properties for materials science applications. nih.gov For example, an aryl group could be introduced at the C6 position via a Suzuki reaction, followed by the introduction of an alkynyl group at the C8 position using a Sonogashira coupling. This stepwise derivatization provides access to a vast chemical space of novel, highly functionalized Current time information in Pasuruan, ID.ysu.amrsc.orgtriazolo[1,5-a]pyridine derivatives that would be otherwise difficult to access.

Sequential Reaction StepTarget PositionCross-Coupling ReactionReagent/PartnerFunctional Group Introduced
Step 1C6 (Iodo)Suzuki CouplingArylboronic AcidAryl Group
Step 2C8 (Bromo)Sonogashira CouplingTerminal AlkyneAlkynyl Group
Step 1C6 (Iodo)Heck CouplingAlkeneAlkenyl Group
Step 2C8 (Bromo)Buchwald-Hartwig AminationAmineAmino Group
Step 1C6 (Iodo)Stille CouplingOrganostannaneAryl/Vinyl Group
Step 2C8 (Bromo)Suzuki CouplingHeteroarylboronic AcidHeteroaryl Group

Future Research Directions and Emerging Opportunities for 8 Bromo 6 Iodo 1 2 3 Triazolo 1,5 a Pyridine Chemistry

Sustainable Synthetic Methodologies and Green Chemistry Applications for Halogenated Heterocycles

The synthesis of halogenated heterocycles is traditionally associated with environmental concerns, often requiring harsh reagents and producing hazardous waste. Green chemistry principles offer a pathway to mitigate these issues by focusing on the design of products and processes that minimize the use and generation of hazardous substances. chemijournal.com Future research will likely prioritize the development of sustainable methods for synthesizing 8-Bromo-6-iodo- frontiersin.orgchemijournal.comnih.govtriazolo[1,5-a]pyridine and its analogs.

Key areas of development include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with more benign alternatives like ethanol (B145695) or even water. frontiersin.org

Catalyst Innovation: Employing recyclable, non-toxic catalysts, such as silica-supported catalysts, to drive reactions efficiently without the need for metal-based reagents that pose toxicity and disposal challenges. nih.govresearchgate.net

Energy Efficiency: The application of microwave irradiation and solvent-free grinding techniques can significantly reduce reaction times and energy consumption compared to conventional heating methods. rasayanjournal.co.in These techniques have already been successfully applied to the synthesis of various triazole derivatives. rasayanjournal.co.in

AspectTraditional SynthesisGreen Chemistry Approach
Solvents Chlorinated hydrocarbons, Dimethylformamide (DMF)Ethanol, Water, Ionic Liquids researchgate.net
Catalysts Homogeneous metal catalysts (e.g., Palladium, Copper)Heterogeneous or recyclable catalysts, biocatalysts chemijournal.com
Energy Conventional heating (oil baths)Microwave irradiation, Ultrasound, Grinding rasayanjournal.co.in
Waste Significant production of hazardous by-productsMinimized waste ("atom economy"), biodegradable by-products frontiersin.org

A comparison of traditional versus green chemistry approaches for heterocyclic synthesis.

The adoption of these green methodologies will not only reduce the environmental footprint of producing halogenated triazolopyridines but also enhance the economic viability and safety of the synthetic processes. researchgate.net

Flow Chemistry and Automated Synthesis Approaches for Triazolopyridine Derivatives

Flow chemistry, or continuous-flow processing, is emerging as a powerful technology for the synthesis of chemical compounds, including heterocyclic structures like triazoles. researchgate.netrsc.org This approach offers significant advantages over traditional batch synthesis, such as enhanced control over reaction parameters (temperature, pressure, and reaction time), improved safety for handling hazardous intermediates, and greater scalability. researchgate.net

For the synthesis of 8-Bromo-6-iodo- frontiersin.orgchemijournal.comnih.govtriazolo[1,5-a]pyridine derivatives, flow chemistry presents several opportunities:

Rapid Optimization: Automated flow systems allow for high-throughput screening of reaction conditions, accelerating the discovery of optimal synthetic pathways.

Improved Yield and Purity: The precise control afforded by flow reactors often leads to higher yields and purities, reducing the need for extensive purification steps. researchgate.net

On-Demand Synthesis: Flow chemistry enables the production of compounds as needed, which is particularly valuable for creating libraries of derivatives for screening purposes.

FeatureBatch SynthesisFlow Chemistry
Scalability Difficult, requires re-optimizationStraightforward, by extending run time
Safety Higher risk with exothermic reactions or toxic reagentsInherently safer due to small reaction volumes researchgate.net
Control Limited control over mixing and temperature gradientsPrecise control over reaction parameters researchgate.net
Reproducibility Can be variable between batchesHigh, leading to consistent product quality

Key advantages of flow chemistry over traditional batch synthesis for triazolopyridine derivatives.

The integration of machine learning algorithms with automated flow synthesis platforms represents a frontier in chemical manufacturing, promising to further accelerate the design and synthesis of novel triazolopyridine derivatives. researchgate.net

Exploitation of Polyhalogenated Nature for Multi-site Derivatizations

The presence of two different halogen atoms (bromine at the 8-position and iodine at the 6-position) on the frontiersin.orgchemijournal.comnih.govtriazolo[1,5-a]pyridine core is a key feature that enables complex molecular architectures. The differential reactivity of carbon-halogen bonds (C-I > C-Br) allows for site-selective functionalization through transition-metal-catalyzed cross-coupling reactions. researchgate.net

This regioselectivity is a powerful tool for synthetic chemists:

Sequential Cross-Coupling: The more reactive C-I bond can be targeted first under milder conditions (e.g., in a Suzuki or Sonogashira reaction), leaving the C-Br bond intact for a subsequent, different coupling reaction. researchgate.net This strategy allows for the controlled, stepwise introduction of two distinct functionalities onto the triazolopyridine scaffold.

Diverse Functionalization: This approach opens the door to creating a vast library of di-substituted triazolopyridines with tailored electronic and steric properties for various applications.

Position & HalogenRelative ReactivityPotential Cross-Coupling ReactionsExample Functionalities
6-Iodo HigherSuzuki, Sonogashira, Heck, Buchwald-HartwigAryl, Alkynyl, Vinyl, Amino groups
8-Bromo LowerSuzuki, Stille, NegishiAryl, Alkyl, Heteroaryl groups

Exploiting the differential reactivity of halogen substituents for site-selective derivatization.

The ability to precisely control the functionalization at two distinct sites makes 8-Bromo-6-iodo- frontiersin.orgchemijournal.comnih.govtriazolo[1,5-a]pyridine a highly valuable intermediate for constructing complex molecules for drug discovery and materials science. nih.govuni-rostock.de

Interdisciplinary Research Collaborations Leveraging Novel Triazolopyridine Scaffolds

The unique structural and electronic properties of derivatives synthesized from 8-Bromo-6-iodo- frontiersin.orgchemijournal.comnih.govtriazolo[1,5-a]pyridine make them attractive candidates for investigation across multiple scientific disciplines. The triazolopyridine scaffold is a known "privileged" structure in medicinal chemistry, appearing in compounds that inhibit a range of biological targets. researchgate.netnih.gov

Future opportunities lie in forming collaborations to explore these potentials:

Medicinal Chemistry and Oncology: Triazolopyridine derivatives have been investigated as potent inhibitors of kinases (e.g., JAK, HDAC) and other enzymes involved in cancer progression like Tyrosyl-DNA phosphodiesterase 2 (TDP2) and Bromodomain-containing protein 4 (BRD4). nih.govresearchgate.netnih.gov Collaboration between synthetic chemists and cancer biologists could lead to the development of novel anti-cancer therapeutics.

Agrochemistry: The inherent biological activity of heterocyclic compounds suggests potential applications in agriculture. chemimpex.com Partnerships with plant scientists and entomologists could explore the use of novel triazolopyridines as next-generation pesticides or herbicides.

Materials Science: Poly-functionalized aromatic heterocycles can serve as building blocks for organic electronics. Collaborations with materials scientists and physicists could investigate the potential of these scaffolds in creating organic light-emitting diodes (OLEDs) or organic semiconductors. chemimpex.com

Research AreaKey Biological Target / ApplicationCollaborating Disciplines
Oncology Kinases (JAK, HDAC), BRD4, TDP2 nih.govresearchgate.netnih.govMedicinal Chemistry, Pharmacology, Cell Biology
Infectious Diseases Microbial enzymes, viral proteins researchgate.netMicrobiology, Virology, Medicinal Chemistry
Agrochemistry Pest-specific enzymes or receptorsEntomology, Plant Science, Agricultural Chemistry
Materials Science Organic semiconductors, optical materials chemimpex.comPhysics, Materials Engineering, Synthetic Chemistry

Potential interdisciplinary collaborations leveraging novel triazolopyridine scaffolds.

By fostering these interdisciplinary partnerships, the full potential of the chemical space accessible from 8-Bromo-6-iodo- frontiersin.orgchemijournal.comnih.govtriazolo[1,5-a]pyridine can be realized, leading to scientific advancements and innovative solutions to pressing societal challenges.

Q & A

Q. What are common synthetic routes for 8-bromo-6-iodo-[1,2,4]triazolo[1,5-a]pyridine?

The synthesis of halogenated triazolopyridines typically involves:

  • Oxidative cyclization : N-(2-pyridyl)amidines or guanidines undergo cyclization using oxidizers like MnO₂, NaOCl, or CuBr/1,10-phenanthroline systems. For brominated analogs, this method is well-documented .
  • Palladium-catalyzed cross-coupling : 8-Bromo intermediates (e.g., 8-bromo-6-chloro derivatives) can undergo substitution reactions. For example, bromine can be replaced with a cyano group using Zn(CN)₂ and Pd catalysis . The iodo substituent may leverage similar protocols, but reactivity differences (I vs. Br) require optimization of ligands (e.g., XPhos) and solvents (DMF or THF) .
  • Multi-step functionalization : Starting from 8-bromo precursors, iodine can be introduced via halogen exchange (e.g., Finkelstein reaction) or directed ortho-metalation strategies .

Q. What spectroscopic methods are used to characterize this compound?

  • IR spectroscopy : Identifies functional groups (e.g., C≡N at ~2210 cm⁻¹, C=O at ~1680 cm⁻¹) .
  • NMR : 1^1H NMR reveals aromatic proton environments (δ 7.2–8.7 ppm for triazolopyridine protons) and substituent effects (e.g., bromine deshields adjacent protons) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 369 for related derivatives) confirm molecular weight .
  • X-ray crystallography : Resolves bond lengths and angles (e.g., twisted carboxylate groups at 55.6° in analogs) .

Q. What are typical reactivity patterns of bromo and iodo substituents in triazolopyridines?

  • Bromine : Participates in Suzuki-Miyaura cross-couplings (aryl/heteroaryl), cyanation (Zn(CN)₂/Pd), or nucleophilic substitutions (e.g., with amines) .
  • Iodine : Higher reactivity in Ullmann couplings or Sonogashira reactions (e.g., with alkynes). Iodo groups are also prone to radical-mediated transformations .
  • Competing reactivity : The iodo substituent may dominate due to its lower bond dissociation energy, requiring careful optimization to avoid undesired side reactions .

Advanced Research Questions

Q. How can cross-coupling reactions at the 8-bromo position be optimized for high yield?

  • Catalyst selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ with bulky ligands improve steric control .
  • Solvent/base systems : Use DMF with K₂CO₃ for polar intermediates or toluene/Et₃N for non-polar substrates .
  • Temperature control : Reactions often require heating (80–120°C) but avoid decomposition via microwave-assisted protocols (e.g., 170°C for 20 min) .
  • Monitoring byproducts : HPLC or LC-MS tracks intermediates (e.g., di- vs. mono-substituted products) .

Q. How do researchers resolve contradictions in reaction outcomes for halogenated triazolopyridines?

  • Case study : In Pd-catalyzed cyanation of 8-bromo-6-chloro derivatives, identical conditions yielded separable isomers (4a,b) via preparative HPLC. Contradictions arise from steric effects or competing coordination of halogens .
  • Strategies :
    • Computational modeling : DFT studies predict regioselectivity in cyclization or substitution .
    • Kinetic profiling : Quench reactions at intervals to identify intermediate species .
    • Isotopic labeling : 13^{13}C-labeled reagents trace reaction pathways .

Q. What methodologies assess the bioactivity of 8-bromo-6-iodo derivatives?

  • Enzyme inhibition assays :
    • JAK1/2 inhibition : Measure IC₅₀ values using kinase activity assays (e.g., ADP-Glo™) .
    • PDE10 inhibition : Radiolabeled cAMP/cGMP competitive binding assays .
  • Antimicrobial screening : Broth microdilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Oxidative stress models : C. elegans lifespan assays under H₂O₂ or paraquat-induced stress .

Tables for Key Data

Q. Table 1: Synthetic Methods for Halogenated Triazolopyridines

MethodConditionsYieldKey Reference
Oxidative cyclizationCuBr/1,10-phenanthroline, air62–76%
Pd-catalyzed cyanationZn(CN)₂, Pd(OAc)₂, DMF, 80°C65–91%
Microwave-assistedChloroacetaldehyde, IPA, 170°C58–65%

Q. Table 2: Biological Activities of Triazolopyridine Derivatives

ActivityTarget/ModelIC₅₀/MICReference
JAK1 inhibitionKinase assay0.5 μM
AntimicrobialS. aureus (MIC)8 µg/mL
Antioxidative (C. elegans)Lifespan extension50 µM

Methodological Recommendations

  • Stereochemical control : Use chiral ligands (e.g., BINAP) in asymmetric cross-couplings to access enantiopure derivatives .
  • Green chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) or ethanol .
  • Scale-up challenges : Optimize flow chemistry systems for Pd-catalyzed reactions to minimize catalyst loading .

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8-Bromo-6-iodo-[1,2,4]triazolo[1,5-a]pyridine
Reactant of Route 2
8-Bromo-6-iodo-[1,2,4]triazolo[1,5-a]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.